molecular formula C11H11N3O2 B1307809 methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 29097-01-6

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1307809
CAS RN: 29097-01-6
M. Wt: 217.22 g/mol
InChI Key: OTNRBFVNDLYVEK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of organic compounds with significant biological importance. The pyrazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, and such derivatives are known for their diverse pharmacological activities, including antitumor properties .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-component reactions, which can be performed in an environmentally friendly manner, as seen in the synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water without the need for a catalyst . Another approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can also be diazotized and coupled with various reagents to afford different pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which has been used to determine the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate . The compound crystallizes in the monoclinic space group P21/c, and its structure is further confirmed by spectroscopic methods .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including one-pot, two-component reactions, as demonstrated in the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . Additionally, the reaction of phenyl hydrazine with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride under reflux conditions can yield methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by various analytical techniques. For instance, the compound ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), showing promising results . The crystal packing and stability of these compounds can be influenced by hydrogen bonding, as seen in the isomeric methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate .

Scientific Research Applications

Structural and Spectral Investigations

Research has delved into the structural and spectral properties of pyrazole derivatives, such as methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . Studies have combined experimental and theoretical approaches to characterize these compounds, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These investigations provide insights into the molecular structure, stability, and electronic properties, laying the groundwork for further applications in materials science and chemical synthesis (Viveka et al., 2016).

Antibacterial Screening

The antibacterial potential of pyrazole derivatives has been explored, with some compounds demonstrating good antibacterial activities. The synthesis process often involves reacting methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with various aromatic aldehydes and other reagents to produce compounds that are then evaluated for their effectiveness against bacterial strains (Maqbool et al., 2014).

Analgesic and Anti-inflammatory Agents

Research has focused on synthesizing new series of pyrazole-4-carboxylic acid derivatives for their potential analgesic and anti-inflammatory activities. Initial studies have identified compounds that exhibit significant activity, suggesting that these derivatives could serve as lead molecules for developing new therapeutic agents (Gokulan et al., 2012).

Corrosion Inhibition

In the field of industrial chemistry, pyrazole derivatives have been investigated as corrosion inhibitors for metals. These compounds offer protection against corrosion in various environments, making them valuable for applications in metal processing and preservation (Dohare et al., 2017).

Synthesis of Heterocyclic Compounds

The versatility of methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in chemical synthesis is evident in its use as a precursor for a wide range of heterocyclic compounds. These synthetic pathways have been explored for producing novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Miyashita et al., 1990).

properties

IUPAC Name

methyl 5-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-13-14(10(9)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNRBFVNDLYVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233483
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

29097-01-6
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29097-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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